2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
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Overview
Description
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Mechanism of Action
While the specific mechanism of action for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is not mentioned in the sources, it is known that compounds containing a triazole ring can exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Safety and Hazards
The safety information for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” includes a warning signal word and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of novel, multitargeted inhibitors of ChE enzymes for ND treatment is needed . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential future directions for the development and application of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” and similar compounds.
Preparation Methods
The synthesis of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride typically involves the construction of the triazole ring followed by the introduction of the cyclobutyl and acetic acid moieties. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a catalyst under thermal conditions .
For industrial production, continuous flow methods are often employed due to their efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets. The triazole ring is a common motif in many pharmaceuticals, and this compound is no exception.
Comparison with Similar Compounds
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can be compared to other triazole-containing compounds, such as:
Fluconazole: An antifungal agent that also contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.
Trazodone: An antidepressant that contains a triazole ring and is used to treat major depressive disorder.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclobutyl and acetic acid moiety. This unique combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSQECPQRRNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-87-3 |
Source
|
Record name | 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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